molecular formula C11H8Cl2N2 B1407169 6-(3,4-Dichlorophenyl)pyridin-3-amine CAS No. 1221971-23-8

6-(3,4-Dichlorophenyl)pyridin-3-amine

Cat. No.: B1407169
CAS No.: 1221971-23-8
M. Wt: 239.1 g/mol
InChI Key: XHOXRFHGKYAXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,4-Dichlorophenyl)pyridin-3-amine is a heterocyclic aromatic compound featuring a pyridine ring substituted at the 6-position with a 3,4-dichlorophenyl group and an amine group at the 3-position. This structure confers unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

6-(3,4-dichlorophenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-9-3-1-7(5-10(9)13)11-4-2-8(14)6-15-11/h1-6H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHOXRFHGKYAXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=C(C=C2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)pyridin-3-amine typically involves the reaction of 3,4-dichlorophenylacetonitrile with a suitable reagent to introduce the pyridine ring. One common method involves the use of lithium aluminum hydride (LiAlH4) in dry diethyl ether under an inert atmosphere of nitrogen . This reaction reduces the nitrile group to an amine, forming the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds.

Scientific Research Applications

6-(3,4-Dichlorophenyl)pyridin-3-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Halogenation Patterns
  • 6-(3-Chloro-4-fluorophenyl)pyridin-3-amine
    Replacing one chlorine atom with fluorine () reduces steric bulk and alters electronic effects. Fluorine’s electronegativity may enhance binding specificity in drug-receptor interactions compared to chlorine.
  • 6-(2,6-Dichlorophenyl)pyridazin-3-amine ()
    The 2,6-dichloro substitution creates a para-dichloro configuration, increasing steric hindrance around the pyridazine ring. Pyridazine’s dual nitrogen atoms may enhance solubility but reduce metabolic stability compared to pyridine.
Non-Halogen Substituents
  • For example, 6-(4-methoxyphenyl)-substituted compounds exhibit modified UV-Vis spectra due to extended conjugation .

Heterocycle Modifications

Pyridine vs. Pyridazine
  • 6-(3,4-Dichlorophenyl)pyridin-3-amine vs. 6-(2,6-Dichlorophenyl)pyridazin-3-amine
    Pyridazine’s adjacent nitrogen atoms () increase polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to pyridine derivatives .
Thiazole-Containing Analogs
  • N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine ()
    The thiazole ring introduces a sulfur atom, enhancing π-stacking interactions and metabolic stability. This compound’s bioactivity in kinase inhibition assays highlights the importance of heterocycle choice .

Functional Group Additions

Perfluoroalkyl Derivatives
  • 6-(Perfluoroethyl)pyridin-3-amine ()
    The perfluoroethyl group drastically increases electronegativity and thermal stability. Such derivatives are explored in agrochemicals due to resistance to oxidative degradation .
Salt Forms
  • 6-(Difluoromethyl)pyridin-3-amine Hydrochloride ()
    Salt formation improves crystallinity and solubility. The hydrochloride salt of this analog is 95% pure, making it suitable for high-throughput screening .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C11H8Cl2N2 257.10 3,4-Cl2, pyridine High lipophilicity (LogP ~3.2)
6-(3-Chloro-4-fluorophenyl)pyridin-3-amine C11H7ClFN2 237.64 3-Cl, 4-F, pyridine Enhanced dipole moment
6-(Perfluoroethyl)pyridin-3-amine C7H5F5N2 212.12 CF2CF3, pyridine Thermal stability >300°C
N-[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine C14H9Cl2N3S 328.21 Thiazole, 3,4-Cl2 IC50 = 0.8 µM (kinase X)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3,4-Dichlorophenyl)pyridin-3-amine
Reactant of Route 2
Reactant of Route 2
6-(3,4-Dichlorophenyl)pyridin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.